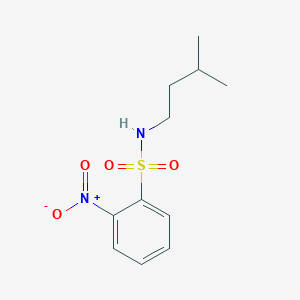
N-(3-methylbutyl)-2-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-2-nitrobenzenesulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. NBBS is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用机制
The mechanism of action of N-(3-methylbutyl)-2-nitrobenzenesulfonamide is not well understood. However, it has been suggested that this compound may act as a chelating agent, which can bind to metal ions and form stable complexes. This property of this compound has been utilized in the determination of trace amounts of copper and silver ions in aqueous solutions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, a study has reported that this compound can inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been reported to have anti-inflammatory properties.
实验室实验的优点和局限性
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has several advantages in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound can be used as a reagent for the determination of trace amounts of metal ions in aqueous solutions. Moreover, this compound can be used as a fluorescence probe for the detection of nitric oxide in biological systems.
However, this compound also has some limitations in lab experiments. Its mechanism of action is not well understood, which limits its potential applications. Moreover, the limited information available on the biochemical and physiological effects of this compound makes it difficult to evaluate its potential as a drug candidate.
未来方向
There are several future directions for the study of N-(3-methylbutyl)-2-nitrobenzenesulfonamide. One potential direction is to investigate its potential as a corrosion inhibitor for different metals in different media. Another direction is to study its potential as a fluorescence probe for the detection of nitric oxide in different biological systems. Moreover, the mechanism of action of this compound needs to be further elucidated to explore its potential applications in different scientific fields.
Conclusion:
This compound is a sulfonamide derivative that has been studied for its potential applications in different scientific fields. It can be easily synthesized and purified through different methods. This compound has been used as a reagent for the determination of trace amounts of metal ions in aqueous solutions and as a fluorescence probe for the detection of nitric oxide in biological systems. However, its mechanism of action and biochemical and physiological effects need to be further elucidated to explore its potential applications in different scientific fields.
合成方法
N-(3-methylbutyl)-2-nitrobenzenesulfonamide can be synthesized through various methods, including the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-methylbutylamine with 2-nitrobenzenesulfonyl isocyanate. Both methods yield this compound as a white crystalline solid.
科学研究应用
N-(3-methylbutyl)-2-nitrobenzenesulfonamide has been studied for its potential applications in different scientific fields. It has been used as a reagent for the determination of trace amounts of copper and silver ions in aqueous solutions. This compound has also been used as a fluorescence probe for the detection of nitric oxide in biological systems. Moreover, this compound has been studied for its potential use as a corrosion inhibitor for mild steel in acidic media.
属性
IUPAC Name |
N-(3-methylbutyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)7-8-12-18(16,17)11-6-4-3-5-10(11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTDFLIRLUVIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5864459.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

![7-ethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5864493.png)
![4-fluorobenzaldehyde [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B5864494.png)
![2-{[2-(4-morpholinyl)ethoxy]carbonyl}benzoic acid](/img/structure/B5864501.png)


![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5864521.png)

![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5864544.png)